![molecular formula C17H13ClN2O2 B3016081 2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034306-64-2](/img/structure/B3016081.png)
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Description
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, also known as 2-CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and cancer cell proliferation.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike the functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is not well-developed. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Indole Derivatives : Indole derivatives, including those related to our compound, have shown potential as anti-HIV-1 agents. Molecular docking studies suggest interactions with viral proteins, making them promising candidates for further investigation .
- Mycobacterium tuberculosis : Although specific studies on our compound are scarce, indole derivatives have been explored for their anti-tubercular activity. Further research could assess its efficacy against Mycobacterium tuberculosis .
- Molecular Docking : Computational studies involving molecular docking can predict the binding affinity of our compound to specific biological targets. Investigating its interactions with relevant proteins or enzymes may reveal novel applications .
- Bench Stability : The pinacol boronic ester moiety, to which our compound belongs, is bench-stable, easy to purify, and commercially available. These features make it attractive for chemical transformations where the boron moiety remains in the product .
- BenchChem : Our compound (CAS No. 2034306-64-2) is available through BenchChem, a reliable source for qualified products. Researchers can inquire for more details.
Organic Synthesis and Catalysis
Anti-HIV-1 Activity
Anti-Tubercular Agents
Biological Studies
Chemical Building Blocks
Commercial Availability
properties
IUPAC Name |
2-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBFRGWJWUNQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide |
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